1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid

Medicinal Chemistry Physicochemical Properties Building Blocks

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid (CAS 945244-30-4) is a differentiated cyclopentane-based building block with a calculated LogP of 2.54—ideal for fine-tuning oral bioavailability. Unlike cyclohexyl (LogP 2.70) or cyclopropyl (LogP 1.73) analogs, its unique steric/electronic profile ensures fidelity to published SAR and reproducible lead optimization. Trusted for generating amino amide/ester pharmacophores with preclinical cardiovascular activity and novel PPAR-targeting libraries.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 945244-30-4
Cat. No. B6353230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid
CAS945244-30-4
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O
InChIInChI=1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15)
InChIKeyJBUHPCVBAHVTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic Acid (CAS 945244-30-4) | Key Procurement Specifications and Research-Grade Characteristics


1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid (CAS 945244-30-4), molecular formula C13H14O4 and molecular weight 234.25 g/mol, is a specialized organic building block featuring a benzodioxole moiety conjugated to a cyclopentanecarboxylic acid core. Its structural parameters include a predicted density of 1.3±0.1 g/cm³, a predicted boiling point of 398.5±41.0 °C, and a calculated LogP of 2.54 . The compound is primarily procured as a research chemical with commercially available purity grades of 95% to 98% [1]. It serves as a key synthetic precursor for the development of novel amino amide and amino ester derivatives with reported sympatholytic and adrenomimetic activities, as well as for the construction of diverse benzodioxole-containing heterocyclic libraries [2][3].

Why Simple Cycloalkyl Carboxylic Acids Cannot Replace 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic Acid in MedChem Campaigns


The target compound's unique value proposition for scientific procurement lies in its specific molecular architecture, which cannot be replicated by simple cycloalkyl carboxylic acids or even by closely related benzodioxole analogs with different ring sizes. The cyclopentane ring imparts distinct steric and electronic properties compared to its cyclopropyl or cyclohexyl counterparts, directly influencing the physicochemical profile and, consequently, the downstream biological performance of derived analogs . Furthermore, the compound serves as a validated and direct precursor to a specific pharmacophore class—amino amides and esters based on the 1-(1,3-benzodioxol-5-yl)cyclopentane scaffold—which have demonstrated cardiovascular activity in preclinical models [1]. Substituting with a different core, such as the 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carboxylic acid scaffold, leads to a fundamentally different series of compounds with altered activity profiles, precluding simple interchangeability [1]. Therefore, selection of this specific building block is essential for maintaining fidelity to published structure-activity relationship (SAR) studies and ensuring reproducible synthetic outcomes in lead optimization programs.

Quantitative Differentiation of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic Acid Against Closest Analogs


Physicochemical Profile Differentiation: Cyclopentane Core vs. Cyclohexane and Cyclopropane Analogs

The cyclopentane core of the target compound confers a distinct physicochemical profile compared to its closest homologs, the cyclohexane and cyclopropane analogs. Specifically, the target compound (C13H14O4, MW 234.25) has a calculated LogP of 2.54 and a predicted density of 1.3±0.1 g/cm³ . In contrast, the cyclohexane analog (C14H16O4, MW 248.27) is more lipophilic, with a calculated LogP of 2.70, and exhibits a higher predicted boiling point of 415.0±44.0 °C . The cyclopropane analog (C11H10O4, MW 206.19) is less lipophilic, with a consensus LogP of 1.73, and demonstrates significantly different solubility characteristics (predicted ESOL LogS -2.38, 0.862 mg/mL) . These differences are directly relevant for library design where specific lipophilicity ranges or pharmacokinetic profiles are targeted.

Medicinal Chemistry Physicochemical Properties Building Blocks

Validated Synthetic Precursor for Cardiovascular Agents: Direct Evidence from a Head-to-Head Study

A 2025 study directly compared two core scaffolds for synthesizing amino amide/ester derivatives: the target compound's 1-(1,3-benzodioxol-5-yl)cyclopentane core and the closely related 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carboxylic acid core [1]. Both were converted to acid chlorides and subsequently reacted with various amines and alcohols to yield final compounds, which were then evaluated for cardiovascular effects and blood hemodynamics. This direct, head-to-head comparison within a single study validates the target compound as a distinct and essential precursor for a specific chemical series, and it provides a direct comparator for SAR exploration. The study's existence confirms that simple substitution with the tetrahydropyran analog yields a different chemical series with its own, distinct activity profile.

Cardiovascular Pharmacology Medicinal Chemistry Sympatholytics

Availability and Purity: Commercial Options for Reliable Research Procurement

The target compound is commercially available from multiple reputable vendors, offering researchers flexibility and supply chain redundancy. Purity grades range from 95% to 98%, ensuring a high-quality starting material for sensitive synthetic or biological applications. For instance, AKSci offers a 95% pure product , while Leyan supplies the compound at 98% purity . MolCore also lists the compound with a purity of ≥98% (NLT 98%) and notes its suitability for pharmaceutical R&D and quality control under an ISO-certified system . This contrasts with more niche or less well-characterized analogs, which may only be available from a single source or at lower purity specifications.

Chemical Procurement Building Blocks Purity

High-Impact Research Applications for 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic Acid (CAS 945244-30-4)


Medicinal Chemistry: Synthesizing Novel Sympatholytic and Adrenomimetic Agents for Cardiovascular Research

This compound is a validated key intermediate for the synthesis of amino amide and amino ester derivatives with demonstrated activity on the cardiovascular system [1]. Procurement of this specific building block is essential for researchers aiming to expand upon the SAR of this series or to generate novel analogs for preclinical evaluation. The head-to-head study provides a direct synthetic route and a benchmark for biological activity, making this compound the definitive starting point for any program focused on this pharmacophore.

Chemical Biology: Constructing Diverse Benzodioxole-Containing Libraries for PPAR Agonist Discovery

The benzodioxole moiety is a known pharmacophore for targeting human peroxisome proliferator-activated receptors (hPPARs), which are implicated in metabolic disorders [2]. 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid serves as a versatile building block for generating libraries of novel benzodioxole derivatives. Its carboxylic acid handle allows for facile derivatization into amides, esters, and other functional groups, enabling the rapid exploration of chemical space around this core structure to identify new PPAR agonists.

Medicinal Chemistry: Optimizing Lead Compounds with Balanced Lipophilicity (LogP 2.54)

In lead optimization, precise control over lipophilicity is critical for achieving favorable ADME properties. With a calculated LogP of 2.54 , this building block introduces a moderate level of lipophilicity, placing it in an ideal range for oral bioavailability. This contrasts with the more lipophilic cyclohexane analog (LogP 2.70) and the less lipophilic cyclopropane analog (LogP 1.73). Medicinal chemists can strategically select this building block to fine-tune the overall LogP of their final compounds, potentially improving solubility, reducing metabolic clearance, and enhancing membrane permeability without the need for additional structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.